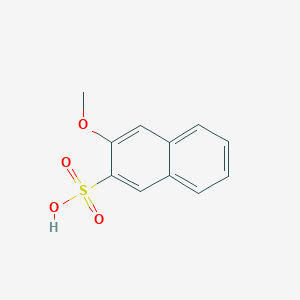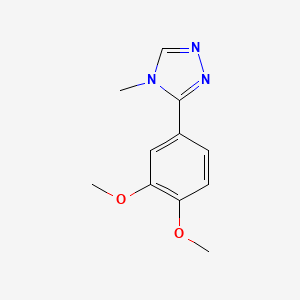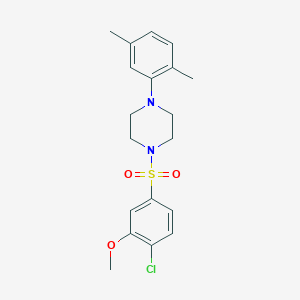![molecular formula C8H11N3O5 B6110077 (NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine](/img/structure/B6110077.png)
(NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of two hydroxyimino groups and a dioxaspirodecane ring system. The spirocyclic structure imparts significant stability and unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the dioxaspirodecane ring system through a cyclization reaction, followed by the introduction of hydroxyimino groups via oximation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino groups can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The hydroxyimino groups can interact with various biomolecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxyimino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine
- 2,8-diazaspiro[4.5]decan-1-one derivatives
- 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
Compared to similar compounds, this compound stands out due to its dual hydroxyimino groups and the presence of a dioxaspirodecane ring system. These features confer unique chemical reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(NZ)-N-[(7Z)-7,8-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-9-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c12-9-5-3-8(15-1-2-16-8)4-6(10-13)7(5)11-14/h12-14H,1-4H2/b9-5-,10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCIKEVIDOSXDO-OZDSWYPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=NO)C(=NO)C(=NO)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2(OC1)C/C(=N/O)/C(=NO)/C(=N\O)/C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE](/img/structure/B6109995.png)
![4-bromo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6109997.png)
![6-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B6110012.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6110016.png)
![1-(2-pyridinyl)-2-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6110017.png)

![1-[(4-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B6110022.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B6110028.png)
![7-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6110048.png)

![2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B6110064.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6110075.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclopentanecarboxamide](/img/structure/B6110081.png)
